(S)-3-Amino-3-(2,4-dimethoxyphenyl)propanoic acid
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Overview
Description
Benzenepropanoicacid,-amino-2,4-dimethoxy-,(S)- is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of a benzene ring, a propanoic acid group, and two methoxy groups at the 2 and 4 positions, along with an amino group. The (S)-configuration indicates the specific spatial arrangement of the atoms, which can influence the compound’s reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoicacid,-amino-2,4-dimethoxy-,(S)- typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,4-dimethoxybenzaldehyde with an appropriate amino acid derivative, followed by reduction and subsequent functional group transformations. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Benzenepropanoicacid,-amino-2,4-dimethoxy-,(S)- may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoicacid,-amino-2,4-dimethoxy-,(S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of hydrogenation catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is frequently used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines.
Scientific Research Applications
Benzenepropanoicacid,-amino-2,4-dimethoxy-,(S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its therapeutic potential in treating diseases, particularly those involving oxidative stress and inflammation.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Benzenepropanoicacid,-amino-2,4-dimethoxy-,(S)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzenepropanoicacid,-amino-2,4-dimethoxy-,®-: The enantiomer of the (S)-form, with different spatial arrangement and potentially different biological activities.
Benzenepropanoicacid,-amino-3,5-dimethoxy-: A structural isomer with methoxy groups at different positions, leading to variations in reactivity and applications.
Benzenepropanoicacid,-amino-2,4-dihydroxy-: A derivative with hydroxyl groups instead of methoxy groups, affecting its chemical and biological properties.
Uniqueness
Benzenepropanoicacid,-amino-2,4-dimethoxy-,(S)- is unique due to its specific (S)-configuration and the presence of both amino and methoxy groups
Properties
CAS No. |
951174-49-5 |
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Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2,4-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-15-7-3-4-8(10(5-7)16-2)9(12)6-11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14)/t9-/m0/s1 |
InChI Key |
RYDBREOLOYHYQB-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)[C@H](CC(=O)O)N)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CC(=O)O)N)OC |
Origin of Product |
United States |
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